(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid is a complex organic compound with the molecular formula C21H19NO4 and a molecular weight of 349.39 g/mol. It is classified as an azaspiro compound, which features a spirocyclic structure containing nitrogen. The compound is notable for its potential applications in pharmaceutical research, particularly as a building block in drug synthesis.
In terms of chemical classification, this compound falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group (-COOH). It also contains a fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amine functionalities during reactions.
The synthesis of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid typically involves several steps, including:
Technical details regarding specific reagents and reaction conditions are often proprietary or vary by laboratory, but general methods include standard organic synthesis techniques such as coupling reactions and protection-deprotection strategies.
The molecular structure of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid features a spirocyclic arrangement with a nitrogen atom incorporated into the ring system. The structure can be represented using various notations:
O=C(O)[C@H]1N(C(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)CC12CC2The compound's structural data indicates chirality at the carbon atom adjacent to the nitrogen, which may influence its biological activity and interactions with biological targets.
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid can participate in several chemical reactions:
The mechanism of action for (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid primarily relates to its role as a building block in drug design, particularly in synthesizing peptide-based therapeutics. Its spirocyclic structure may enhance binding interactions with target proteins due to conformational rigidity, potentially leading to improved pharmacological properties.
The compound is typically available as a solid powder or crystalline form, with a purity level of 97%. Specific physical properties such as melting point and boiling point are often not disclosed in commercial listings but are critical for practical applications.
Relevant data on these properties can help guide experimental applications and formulations.
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid has significant applications in scientific research:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9